![molecular formula C22H28N2O3S B4115145 4-[3-oxo-3-(1-piperidinyl)propyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4115145.png)
4-[3-oxo-3-(1-piperidinyl)propyl]-N-(1-phenylethyl)benzenesulfonamide
Overview
Description
The compound “4-[3-oxo-3-(1-piperidinyl)propyl]-N-(1-phenylethyl)benzenesulfonamide” is also known as a C3A Receptor Agonist . It is a G protein-coupled receptor protein involved in the complement system . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promote inflammation, and attack the pathogen’s cell membrane .
Molecular Structure Analysis
The molecular formula of the compound is C27H35N3O2 . It has a molecular weight of 433.59 . The structure includes a benzene ring, a piperidinyl group, and a propyl group .Physical And Chemical Properties Analysis
The compound is a solid and its color is off-white . It is soluble in DMSO and DMF, but insoluble in water . It has a storage temperature of 2-8°C .Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure and sulfonamide group make it an intriguing candidate for inhibiting tumor growth or metastasis .
- Piperidine derivatives often exhibit neuroprotective properties. Investigations have explored whether this compound can protect neurons from oxidative stress, inflammation, or excitotoxicity .
- The sulfonamide group is known for inhibiting enzymes. Scientists have examined whether this compound can selectively inhibit specific enzymes, such as carbonic anhydrases or metalloenzymes .
- Researchers have explored incorporating this compound into drug delivery systems. Its lipophilic nature and potential interactions with cellular membranes make it interesting for targeted drug delivery .
Anticancer Properties
Neuroprotective Effects
Enzyme Inhibition
Drug Delivery Systems
Mechanism of Action
properties
IUPAC Name |
4-(3-oxo-3-piperidin-1-ylpropyl)-N-(1-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-18(20-8-4-2-5-9-20)23-28(26,27)21-13-10-19(11-14-21)12-15-22(25)24-16-6-3-7-17-24/h2,4-5,8-11,13-14,18,23H,3,6-7,12,15-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDHZLVHCFNSLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-oxo-3-(piperidin-1-yl)propyl]-N-(1-phenylethyl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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